molecular formula C6H12FNO2 B141974 (3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol CAS No. 158955-61-4

(3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol

Cat. No. B141974
M. Wt: 149.16 g/mol
InChI Key: SPSOUXLLOJBBTK-NGJCXOISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. This compound is a piperidine derivative and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

(3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has potential applications in medical research. It has been studied as a potential drug candidate for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has also been studied for its potential use as a radioligand in positron emission tomography (PET) imaging.

Mechanism Of Action

The mechanism of action of (3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol is not fully understood. However, it is believed to act as an agonist for certain receptors in the brain, such as the dopamine D1 and D2 receptors. This compound may also affect the levels of certain neurotransmitters, such as dopamine and serotonin.

Biochemical And Physiological Effects

(3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which can lead to increased mood and cognitive function. This compound has also been shown to improve memory and learning in animal studies.

Advantages And Limitations For Lab Experiments

One of the advantages of using (3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol in lab experiments is its potential as a radioligand in PET imaging. This compound has a high affinity for certain receptors in the brain, which makes it a useful tool for studying these receptors in vivo. However, one of the limitations of using this compound is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the study of (3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol. One area of interest is its potential as a drug candidate for the treatment of Alzheimer's disease. This compound has been shown to improve memory and cognitive function in animal studies, and further research is needed to determine its potential as a therapeutic agent in humans. Another area of interest is the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of (3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol involves the reaction of 4-fluoro-3-hydroxybutanal with piperidine. The reaction is carried out in the presence of a catalyst, such as zinc chloride or magnesium sulfate, and a solvent, such as ethanol or methanol. The product is then purified using column chromatography or recrystallization.

properties

CAS RN

158955-61-4

Product Name

(3R,4S,6R)-4-Fluoro-6-(hydroxymethyl)piperidin-3-ol

Molecular Formula

C6H12FNO2

Molecular Weight

149.16 g/mol

IUPAC Name

(3R,4S,6R)-4-fluoro-6-(hydroxymethyl)piperidin-3-ol

InChI

InChI=1S/C6H12FNO2/c7-5-1-4(3-9)8-2-6(5)10/h4-6,8-10H,1-3H2/t4-,5+,6-/m1/s1

InChI Key

SPSOUXLLOJBBTK-NGJCXOISSA-N

Isomeric SMILES

C1[C@@H](NC[C@H]([C@H]1F)O)CO

SMILES

C1C(NCC(C1F)O)CO

Canonical SMILES

C1C(NCC(C1F)O)CO

synonyms

2-Piperidinemethanol,4-fluoro-5-hydroxy-,[2R-(2alpha,4beta,5beta)]-(9CI)

Origin of Product

United States

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